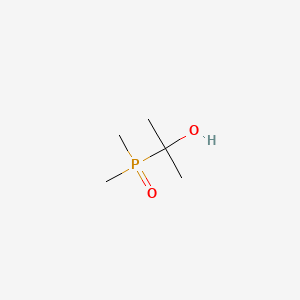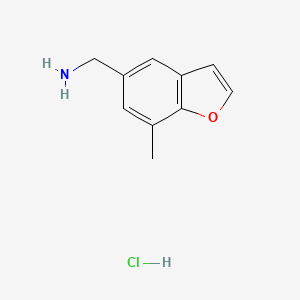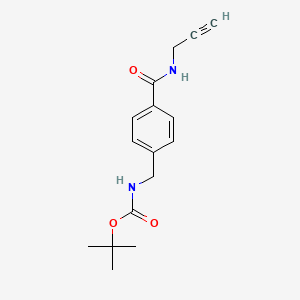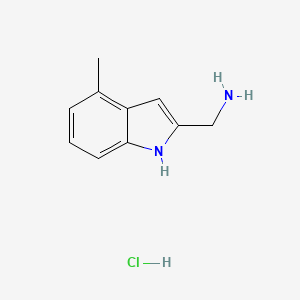
N''-(4-aminopentyl)guanidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’'-(4-aminopentyl)guanidine dihydrochloride is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-aminopentyl)guanidine dihydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines under mild conditions to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including N’'-(4-aminopentyl)guanidine dihydrochloride, often employs catalytic guanylation reactions. These reactions can be catalyzed by transition metals, which facilitate the formation of the C-N bond necessary for guanidine synthesis . The use of copper-catalyzed cross-coupling chemistry is also prevalent in industrial settings .
化学反応の分析
Types of Reactions
N’'-(4-aminopentyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can result in a variety of substituted guanidine derivatives .
科学的研究の応用
N’'-(4-aminopentyl)guanidine dihydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of N’'-(4-aminopentyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound acts by forming hydrogen bonds and electrostatic interactions with its targets, leading to changes in their activity . For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its normal function .
類似化合物との比較
Similar Compounds
Similar compounds to N’'-(4-aminopentyl)guanidine dihydrochloride include other guanidine derivatives such as:
N,N’-disubstituted guanidines: These compounds have similar structures but different substituents, leading to variations in their chemical properties and applications.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines, which have cyclic structures, are also similar.
Uniqueness
What sets N’'-(4-aminopentyl)guanidine dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets. Its high basicity and ability to form stable hydrogen bonds make it particularly effective in applications such as enzyme inhibition and DNA binding .
特性
分子式 |
C6H18Cl2N4 |
|---|---|
分子量 |
217.14 g/mol |
IUPAC名 |
2-(4-aminopentyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C6H16N4.2ClH/c1-5(7)3-2-4-10-6(8)9;;/h5H,2-4,7H2,1H3,(H4,8,9,10);2*1H |
InChIキー |
YBCKRTIUPKLQFY-UHFFFAOYSA-N |
正規SMILES |
CC(CCCN=C(N)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl (3aR,6S,6aR)-6-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13463750.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)



![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)


![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)


![(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13463812.png)
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)

